1-(3-Methylbutyl)cyclopropan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

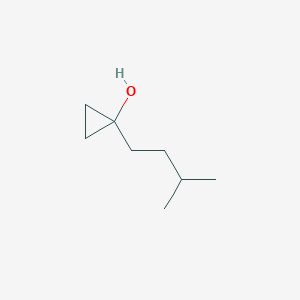

1-(3-Methylbutyl)cyclopropan-1-ol is an organic compound with the molecular formula C8H16O. It is a cyclopropanol derivative, characterized by a cyclopropane ring attached to a 3-methylbutyl group.

Métodos De Preparación

The synthesis of 1-(3-Methylbutyl)cyclopropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbutylmagnesium bromide with cyclopropanone. This Grignard reaction proceeds under anhydrous conditions and typically requires a solvent such as diethyl ether. The reaction mixture is then quenched with water and the product is extracted and purified .

Industrial production methods may involve the use of more scalable processes, such as catalytic hydrogenation of 1-(3-Methylbutyl)cyclopropanone or other related intermediates. These methods are designed to optimize yield and purity while minimizing costs and environmental impact .

Análisis De Reacciones Químicas

1-(3-Methylbutyl)cyclopropan-1-ol undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

1-(3-Methylbutyl)cyclopropan-1-ol has several applications in scientific research:

Mecanismo De Acción

The mechanism by which 1-(3-Methylbutyl)cyclopropan-1-ol exerts its effects is primarily related to its ability to interact with biological molecules. The cyclopropane ring can engage in various interactions with enzymes and receptors, potentially altering their activity. The hydroxyl group may also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparación Con Compuestos Similares

1-(3-Methylbutyl)cyclopropan-1-ol can be compared to other cyclopropanol derivatives, such as 1-(2-Methylpropyl)cyclopropan-1-ol and 1-(4-Methylpentyl)cyclopropan-1-ol. These compounds share similar structural features but differ in the length and branching of the alkyl chain attached to the cyclopropane ring. The unique combination of the 3-methylbutyl group and the cyclopropane ring in this compound contributes to its distinct chemical and biological properties .

Actividad Biológica

1-(3-Methylbutyl)cyclopropan-1-ol is a cyclopropane derivative that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. Research into its biological effects is still evolving, but preliminary findings suggest various pharmacological potentials.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₄O

- Molecular Weight : 142.20 g/mol

The compound features a cyclopropane ring substituted with a 3-methylbutyl group and a hydroxyl functional group, which may contribute to its reactivity and biological interactions.

Antimicrobial Properties

Recent studies indicate that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against certain strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. Further research is needed to clarify these interactions at the molecular level.

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of cyclopropane derivatives found that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 50-100 µg/mL.

Study 2: Antifungal Activity

In another investigation focusing on antifungal activity, this compound was tested against Candida albicans. Results indicated a notable reduction in fungal growth, with an MIC of approximately 75 µg/mL.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Antimicrobial Activity | MIC (µg/mL) |

|---|---|---|---|

| This compound | Cyclopropane derivative | Yes | 50-100 |

| Cyclohexanol | Cycloaliphatic alcohol | Moderate | 100 |

| Isoborneol | Monoterpene alcohol | Yes | 30 |

This table illustrates the comparative antimicrobial efficacy of this compound against other related compounds, highlighting its potential as a more effective agent.

Future Research Directions

Given the promising biological activities observed, further research should focus on:

- In Vivo Studies : To assess the therapeutic potential and safety profile of this compound.

- Mechanistic Studies : To explore the specific pathways through which this compound exerts its effects.

- Formulation Development : Investigating suitable delivery methods for enhancing bioavailability and efficacy in clinical applications.

Propiedades

IUPAC Name |

1-(3-methylbutyl)cyclopropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7(2)3-4-8(9)5-6-8/h7,9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPSUAFMMKHQJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1(CC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.